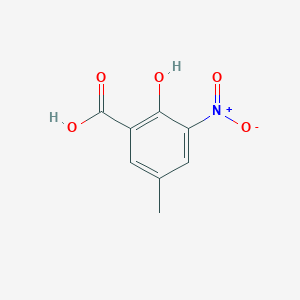

2-Hydroxy-5-methyl-3-nitrobenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-5-methyl-3-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-4-2-5(8(11)12)7(10)6(3-4)9(13)14/h2-3,10H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAQGNTACXAOLNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40502977 | |

| Record name | 2-Hydroxy-5-methyl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40502977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59672-93-4 | |

| Record name | 2-Hydroxy-5-methyl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40502977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Hydroxy 5 Methyl 3 Nitrobenzoic Acid

Direct Synthetic Routes to 2-Hydroxy-5-methyl-3-nitrobenzoic Acid

A direct synthesis of this compound would logically involve the electrophilic nitration of 2-hydroxy-5-methylbenzoic acid (also known as 5-methylsalicylic acid or p-cresotinic acid). This precursor can be synthesized via the Kolbe-Schmitt reaction, which involves the carboxylation of the potassium salt of p-cresol (B1678582). nist.gov

The subsequent nitration of 2-hydroxy-5-methylbenzoic acid presents a challenge in regioselectivity. The aromatic ring possesses three activating substituents: a hydroxyl group (-OH), a methyl group (-CH₃), and a deactivating carboxyl group (-COOH). The hydroxyl and methyl groups are ortho, para-directing, while the carboxyl group is meta-directing. The powerful activating and ortho, para-directing influence of the hydroxyl group is expected to dominate the reaction.

The hydroxyl group strongly directs incoming electrophiles to its ortho (position 3) and para (position 5) positions. Since position 5 is already occupied by the methyl group, nitration is strongly favored at position 3.

The methyl group also directs ortho (position 6) and para (position 3).

The carboxyl group directs meta (positions 3 and 5).

Considering these directing effects, the nitronium ion (NO₂⁺) is most likely to attack position 3, which is ortho to the hydroxyl group, para to the methyl group, and meta to the carboxyl group. This convergence of directing effects suggests that direct nitration is a viable, and likely primary, route to obtaining this compound. A typical nitrating agent for such a reaction would be a mixture of nitric acid and sulfuric acid, although milder reagents may be employed to prevent oxidation and over-nitration due to the activated nature of the ring.

Indirect Synthesis and Precursor Routes for this compound

Indirect routes offer alternative strategies that may provide better control over isomer formation or utilize more readily available starting materials. These methods typically involve the nitration of a suitable precursor followed by the chemical modification of functional groups.

The synthesis of nitroaromatic compounds is a cornerstone of organic chemistry, traditionally achieved using a mixture of concentrated nitric and sulfuric acids. google.com The strategy often involves nitrating a precursor molecule where the directing groups facilitate the introduction of the nitro group at the desired position.

One approach involves the nitration of m-toluic acid (3-methylbenzoic acid). In this case, the methyl group is ortho, para-directing and the carboxylic acid is meta-directing. The nitration of m-toluic acid can yield a mixture of isomers, including 2-nitro-3-methylbenzoic acid, 2-nitro-5-methylbenzoic acid, and 3-methyl-4-nitrobenzoic acid. google.com Achieving high selectivity for the desired 2-nitro-3-methylbenzoic acid can be challenging. A patented method describes reacting powdered m-methylbenzoic acid with nitric acid at low temperatures (-30 to -15 °C) to enhance the selectivity for the 2-nitro-3-methylbenzoic acid product. google.com

Another common strategy is to nitrate (B79036) the ester of a benzoic acid rather than the free acid. The ester group is also a meta-director, but this approach can sometimes offer better yields and easier product separation. orgsyn.org For example, methyl benzoate (B1203000) can be nitrated with a mixture of nitric and sulfuric acid while maintaining a low temperature (5-15 °C) to produce methyl m-nitrobenzoate in high yield (81-85%). orgsyn.org This nitro-ester can then be subjected to further functional group manipulations.

| Precursor | Nitrating Agent | Key Conditions | Primary Product(s) | Reported Yield | Reference |

|---|---|---|---|---|---|

| m-Toluic Acid | Nitric Acid | -30 to -15 °C | 2-Nitro-3-methylbenzoic acid (major) and other isomers | Not specified | google.com |

| Methyl Benzoate | HNO₃ / H₂SO₄ | 5-15 °C | Methyl m-nitrobenzoate | 81-85% | orgsyn.org |

| Salicylic (B10762653) Acid | Nitric Acid in Acetic Acid | Not specified | 2-Hydroxy-5-nitrobenzoic acid | Not specified | nbinno.com |

Functional group interconversion (FGI) is a critical tool in multi-step synthesis, allowing for the transformation of one functional group into another. This is particularly useful for synthesizing complex molecules from simpler, nitrated precursors.

A highly plausible indirect route to this compound involves the hydrolysis of its corresponding methyl ester, methyl 2-hydroxy-5-methyl-3-nitrobenzoate. While a specific synthesis for this exact ester is not detailed in the provided search results, a procedure for the closely related methyl 2-hydroxy-3-nitrobenzoate is available. This analogue is synthesized by refluxing methyl salicylate (B1505791) with iron(III) nitrate nonahydrate in ethyl acetate, which serves as a mild nitrating agent. nih.gov A similar approach could likely be applied to methyl 2-hydroxy-5-methylbenzoate. nist.govnist.gov

Once the nitro-ester precursor is obtained, the final step is the hydrolysis of the ester to the carboxylic acid. This transformation is typically achieved under basic conditions followed by acidification. A well-documented procedure for a similar compound is the saponification of methyl m-nitrobenzoate. orgsyn.org The ester is heated to boiling with an aqueous solution of sodium hydroxide (B78521) until the ester layer disappears. The resulting solution of the sodium salt is then cooled and poured into hydrochloric acid to precipitate the m-nitrobenzoic acid, which can be collected by filtration. orgsyn.org This standard procedure could be readily adapted for the hydrolysis of methyl 2-hydroxy-5-methyl-3-nitrobenzoate.

Green Chemistry Approaches in the Synthesis of Substituted Benzoic Acids

Traditional nitration methods, particularly those using mixed nitric and sulfuric acids, generate significant amounts of corrosive acidic waste, posing environmental challenges. ijirt.org Consequently, considerable research has focused on developing greener, more sustainable alternatives for the synthesis of nitroaromatics and other substituted benzoic acids.

Key green chemistry strategies applicable to nitration include:

Solvent-Free Conditions: Conducting reactions without an organic solvent minimizes waste and reduces environmental impact. The nitration of aromatic compounds can be successfully carried out under solvent-free conditions using Brønsted acidic ionic liquids as recyclable catalysts with aqueous nitric acid. oup.com This method generates only water as a byproduct. Solid acid catalysts, such as zeolites or sulfated metal oxides, can also facilitate nitration with nitric acid in the absence of a solvent. ijirt.orgresearchgate.net

Use of Milder Nitrating Agents: To avoid the harshness of mixed acid, various metal nitrates have been explored as alternative nitrating agents for phenols and other activated aromatics. Reagents such as copper(II) nitrate (Cu(NO₃)₂), bismuth(III) nitrate (Bi(NO₃)₃·5H₂O), and iron(III) nitrate (Fe(NO₃)₃·9H₂O) can effect nitration under milder conditions, often with improved regioselectivity. nih.govtandfonline.comacs.org

Alternative Activation Methods: Microwave irradiation and ultrasonic assistance are energy-efficient methods that can significantly accelerate reaction rates, often leading to cleaner reactions and higher yields in shorter times. gordon.edusemanticscholar.org Microwave-assisted nitration of phenolic compounds using calcium nitrate in acetic acid has been shown to be a rapid and efficient method that avoids strong mineral acids. gordon.edu

| Methodology | Reagents/Catalyst | Advantages | Reference |

|---|---|---|---|

| Solvent-Free Nitration | Aqueous HNO₃ / Acidic Ionic Liquid | Reusable catalyst, water as only byproduct, no organic solvent. | oup.com |

| Solid Acid Catalysis | HNO₃ / Zeolites, Sulfated Metal Oxides | Reusable catalyst, solvent-free, reduced corrosive waste. | ijirt.org |

| Metal Nitrate Reagents | Cu(NO₃)₂, Bi(NO₃)₃, Fe(NO₃)₃ | Milder reaction conditions, avoids strong acids, can improve selectivity. | tandfonline.comacs.org |

| Microwave-Assisted Synthesis | Ca(NO₃)₂ / Acetic Acid | Rapid reaction times, high efficiency, uses safer reagents. | gordon.edu |

| Ultrasonic-Assisted Synthesis | Ammonium Molybdate / HNO₃ | Reduced reaction times, high regioselectivity. | semanticscholar.org |

These green approaches offer promising pathways for the synthesis of this compound and related compounds, aligning with the principles of sustainable chemical manufacturing by minimizing waste, avoiding hazardous reagents, and improving energy efficiency.

Chemical Transformations and Derivative Chemistry of 2 Hydroxy 5 Methyl 3 Nitrobenzoic Acid

Esterification Reactions of 2-Hydroxy-5-methyl-3-nitrobenzoic Acid and Related Compounds

The carboxylic acid group of this compound readily undergoes esterification. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, in the presence of an alcohol. The process, known as Fischer esterification, is an equilibrium reaction where the alcohol acts as both reactant and solvent to drive the formation of the ester product. ma.edu For related compounds like 3-nitrosalicylic acid, esterification can be achieved by simple alcoholysis. ias.ac.in The phenolic hydroxyl group can also be esterified, typically using an acid anhydride (B1165640) or acyl chloride under appropriate conditions. teachnlearnchem.com

For instance, reacting salicylic (B10762653) acid with methanol (B129727) in the presence of an acid catalyst produces methyl salicylate (B1505791). ma.eduteachnlearnchem.com Similarly, this compound is expected to react with various alcohols to form the corresponding esters, which are valuable intermediates in organic synthesis.

| Reactant | Reagents | Product | Reaction Type |

| Salicylic Acid | Methanol, H₂SO₄ (catalyst) | Methyl Salicylate | Fischer Esterification |

| Salicylic Acid | Acetic Anhydride, H₂SO₄ (catalyst) | Acetylsalicylic Acid (Aspirin) | O-Acylation |

| 5-Nitrosalicylic Acid | Methanol, Thionyl Chloride | Methyl-2-hydroxy-5-nitro-benzoate | Esterification |

| This compound | Generic Alcohol (R-OH), Acid Catalyst | Alkyl 2-hydroxy-5-methyl-3-nitrobenzoate | Fischer Esterification |

Amidation Reactions and Amide Derivatives of this compound

The conversion of the carboxylic acid function of this compound into an amide requires the activation of the carboxyl group. While early attempts to form an amide from the related 3-nitrosalicylic acid using phosphorus pentachloride were unsuccessful, modern synthetic methods offer efficient alternatives. ias.ac.in The use of peptide coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an activator like N-hydroxysuccinimide (NHS), facilitates the reaction with primary or secondary amines to yield the corresponding amides. These amide derivatives are of interest in medicinal chemistry and materials science.

| Coupling Agent | Description |

| DCC (Dicyclohexylcarbodiimide) | A common reagent for forming amide bonds by activating the carboxylic acid. |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | A water-soluble carbodiimide (B86325) that facilitates amide bond formation, with byproducts that can be washed away with water. |

| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | A highly efficient coupling reagent known for reducing racemization and being effective for sterically hindered substrates. |

Nucleophilic Substitution Reactions Involving this compound

Nucleophilic aromatic substitution (SNAr) on the benzene (B151609) ring of this compound is generally challenging. For an SNAr reaction to proceed, a strong electron-withdrawing group (like the nitro group) must be positioned ortho or para to a good leaving group (such as a halogen). In this molecule, the nitro group at the 3-position is not suitably located relative to other substituents to strongly activate them as leaving groups under typical SNAr conditions. Therefore, displacing groups like the hydroxyl or methyl group via nucleophilic attack is not a favorable pathway.

Electrophilic Aromatic Substitution Reactions of this compound

Further electrophilic aromatic substitution (EAS) on the ring is governed by the combined directing effects of the existing substituents. cognitoedu.org The hydroxyl and methyl groups are activating and direct incoming electrophiles to the ortho and para positions, while the carboxylic acid and nitro groups are deactivating and meta-directing. cognitoedu.orgpressbooks.pub

The hydroxyl group is the most powerful activating group, and its directing effect dominates. pressbooks.pub It strongly activates the positions ortho and para to it. In this compound, the positions ortho to the hydroxyl group are occupied by the carboxyl and nitro groups, and the para position is occupied by the methyl group. This leaves the C6 position as the most likely site for electrophilic attack, as it is ortho to the activating methyl group and meta to the deactivating groups. Reactions such as nitration, halogenation, or sulfonation would be expected to yield a product substituted at the C6 position. masterorganicchemistry.commsu.edu

| Substituent | Position | Effect on Ring | Directing Influence |

| -OH (Hydroxyl) | C2 | Strongly Activating | Ortho, Para |

| -CH₃ (Methyl) | C5 | Weakly Activating | Ortho, Para |

| -COOH (Carboxyl) | C1 | Moderately Deactivating | Meta |

| -NO₂ (Nitro) | C3 | Strongly Deactivating | Meta |

Coordination Chemistry and Metal Complexation with this compound and Related Ligands

Similar to salicylic acid and its derivatives, this compound can act as a chelating ligand for various metal ions. The compound can coordinate to a metal center in a bidentate fashion through the oxygen atoms of the deprotonated carboxylate and hydroxyl groups. The related 3-nitrosalicylic acid is known to form complexes with metals like iron and aluminum. chemicalbook.com The presence of the electron-withdrawing nitro group and the electron-donating methyl group can modulate the electronic properties of the ligand and, consequently, the stability and reactivity of the resulting metal complexes.

Reduction Pathways and Product Derivatization of the Nitro Group

The nitro group is a versatile functional group that can be readily reduced to an amine. This transformation is a cornerstone of aromatic chemistry, as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing amino group. masterorganicchemistry.com The reduction of the nitro group in this compound yields 3-amino-2-hydroxy-5-methylbenzoic acid. This product is a valuable synthetic intermediate, for example, in the synthesis of dyes and pharmaceutical compounds.

Common methods for this reduction include:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). wikipedia.org

Metal-Acid Systems: Employing metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). masterorganicchemistry.comwikipedia.org

| Reagent System | Description | Product |

| H₂ / Pd-C | Catalytic hydrogenation; a common and clean method for nitro group reduction. | 3-Amino-2-hydroxy-5-methylbenzoic acid |

| Fe / HCl | A classic and cost-effective method using an easily oxidized metal in an acidic medium. | 3-Amino-2-hydroxy-5-methylbenzoic acid |

| Sn / HCl | Another effective metal-acid system for reducing aromatic nitro compounds. | 3-Amino-2-hydroxy-5-methylbenzoic acid |

| Na₂S₂O₄ (Sodium Dithionite) | A reducing agent used in aqueous solutions, sometimes for selective reductions. | 3-Amino-2-hydroxy-5-methylbenzoic acid |

Oxidative Degradation and Radical-Mediated Reactions of this compound

The aromatic ring of this compound is susceptible to attack by highly reactive radical species, such as the hydroxyl radical (•OH). mdpi.com Nitrophenols are known environmental pollutants that react with atmospheric oxidants. mdpi.com The reaction of salicylic acid with hydroxyl radicals is a well-studied process that leads to the formation of dihydroxybenzoic acid isomers and is often used to quantify •OH formation. nih.govresearchgate.net

The reaction of •OH with this compound is expected to proceed via addition of the radical to the aromatic ring, forming a hydroxycyclohexadienyl radical intermediate. researchgate.net This intermediate can then undergo further reactions, potentially leading to the introduction of additional hydroxyl groups on the ring or, under more forceful conditions, oxidative cleavage and degradation of the aromatic system. researchgate.net The rate and products of these radical-mediated reactions are influenced by factors such as pH and the presence of other reactive species. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 2-Hydroxy-5-methyl-3-nitrobenzoic Acid and its Derivatives

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be constructed. Although a publicly available, fully assigned experimental spectrum for this compound is not readily found in the literature, its expected spectral features can be reliably predicted based on the analysis of closely related substituted benzoic acids.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons, the methyl group protons, and the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts (δ) are influenced by the electron-donating effects of the hydroxyl (-OH) and methyl (-CH₃) groups and the strong electron-withdrawing effect of the nitro (-NO₂) and carboxylic acid (-COOH) groups.

The aromatic region would feature two signals for the two protons on the benzene (B151609) ring. These protons are in different chemical environments and are expected to appear as doublets due to spin-spin coupling. The proton at the C4 position, situated between the methyl and nitro groups, and the proton at the C6 position, adjacent to the hydroxyl group, would have distinct chemical shifts. The methyl group protons would appear as a sharp singlet, typically in the range of 2.3-2.5 ppm. The acidic protons of the carboxylic acid and hydroxyl groups are expected to be broad singlets at lower fields (higher ppm values), often above 10 ppm, and their exact positions can be sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous compounds. Actual experimental values may vary.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -COOH | > 11.0 | Broad Singlet |

| -OH | > 9.0 | Broad Singlet |

| H4 | 7.8 - 8.2 | Doublet |

| H6 | 7.0 - 7.4 | Doublet |

| -CH₃ | 2.3 - 2.5 | Singlet |

The ¹³C NMR spectrum provides information on all the unique carbon environments within the molecule. For this compound, eight distinct signals are expected, corresponding to the seven carbons of the substituted benzene ring and the one carbon of the methyl group.

The carboxyl carbon (-COOH) is typically the most deshielded, appearing significantly downfield (165-175 ppm). The aromatic carbons show a wide range of chemical shifts determined by the attached substituents. The carbon attached to the hydroxyl group (C2) and the nitro group (C3) will be significantly affected, as will the carbons bearing the carboxylic acid (C1) and methyl group (C5). The quaternary carbons (C1, C2, C3, C5) will generally show less intense signals compared to the carbons with attached protons (C4, C6). The methyl carbon will appear at the highest field (lowest ppm), typically around 20-25 ppm. The symmetry of the benzene ring is broken by the substitution pattern, resulting in six unique signals for the aromatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous compounds like 2-methyl-3-nitrobenzoic acid and other substituted benzoic acids. Actual experimental values may vary.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxyl) | 165 - 175 |

| C2 (-OH) | 155 - 162 |

| C3 (-NO₂) | 145 - 152 |

| C5 (-CH₃) | 135 - 142 |

| C4 | 128 - 135 |

| C1 | 120 - 128 |

| C6 | 115 - 122 |

| -CH₃ | 20 - 25 |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Structure and Bonding of this compound

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds and functional groups present, providing a molecular fingerprint that is valuable for structural confirmation.

The FTIR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. Analysis of the closely related compound, 2-hydroxy-3-nitrobenzoic acid, provides a strong basis for spectral interpretation. The spectrum is dominated by a very broad absorption in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. The sharp O-H stretch of the phenolic hydroxyl group is also expected in the higher frequency region, around 3400-3600 cm⁻¹.

The carbonyl (C=O) stretching vibration of the carboxylic acid appears as a strong, sharp band, typically in the range of 1680-1710 cm⁻¹. The presence of the nitro group (-NO₂) gives rise to two characteristic strong stretching vibrations: an asymmetric stretch usually found between 1500-1560 cm⁻¹ and a symmetric stretch between 1340-1380 cm⁻¹. Aromatic C-C stretching vibrations are observed in the 1400-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information to FTIR. While polar bonds like C=O and O-H give strong signals in FTIR, non-polar and symmetric bonds often produce strong signals in Raman spectra. For this compound, the symmetric stretching vibration of the nitro group is expected to be particularly strong in the Raman spectrum. The aromatic ring stretching modes also typically show strong Raman scattering. The C-H stretching vibrations of the methyl group and the aromatic ring are expected in the 2900-3100 cm⁻¹ region.

A detailed assignment of the vibrational modes can be made by correlating the observed bands in both FTIR and Raman spectra. The study of similar molecules, such as 4-methyl-3-nitrobenzoic acid, aids in the precise assignment of ring vibrations and other complex modes.

Table 3: Characteristic Vibrational Frequencies for this compound (Note: Frequencies are based on data from analogous compounds and general spectroscopic correlation tables.)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (FTIR) | Typical Intensity (Raman) |

| O-H Stretch (Phenol) | 3400 - 3600 | Medium, Sharp | Weak |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad | Weak |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Strong |

| C-H Stretch (Methyl) | 2850 - 3000 | Medium | Strong |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong | Medium |

| C=C Stretch (Aromatic Ring) | 1400 - 1625 | Medium-Strong | Strong |

| NO₂ Asymmetric Stretch | 1500 - 1560 | Strong | Medium |

| NO₂ Symmetric Stretch | 1340 - 1380 | Strong | Strong |

| C-O Stretch (Phenol/Acid) | 1200 - 1350 | Strong | Medium |

| C-N Stretch | 840 - 880 | Medium | Medium |

| C-H Out-of-plane Bend | 750 - 900 | Strong | Weak |

This comprehensive spectroscopic analysis, combining NMR and vibrational techniques, allows for the unambiguous structural determination of this compound and provides a deep understanding of its molecular framework and chemical bonding.

Mass Spectrometry in the Analysis of this compound and its Derivatives

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of this compound and its derivatives. The choice of ionization method significantly influences the fragmentation pattern and the type of information obtained.

Electron Ionization (EI) is a hard ionization technique that imparts high energy to the analyte molecule, resulting in extensive fragmentation. The resulting mass spectrum serves as a molecular fingerprint, providing rich structural information. For this compound (molecular weight: 197.15 g/mol ), the molecular ion peak ([M]⁺) at m/z 197 would be observed.

The fragmentation pattern is dictated by the relative stability of the resulting ions and neutral fragments, influenced by the interplay between the hydroxyl, methyl, nitro, and carboxylic acid functional groups. Characteristic fragmentation pathways for aromatic nitro compounds and salicylic (B10762653) acid derivatives would be expected. nih.govresearchgate.net

Key fragmentation processes include:

Loss of a hydroxyl radical (-•OH): A peak at m/z 180, [M-17]⁺, arising from the carboxylic acid group.

Loss of nitric oxide (-•NO): A peak at m/z 167, [M-30]⁺, is a common fragmentation for aromatic nitro compounds.

Loss of a carboxyl group (-•COOH): A peak at m/z 152, [M-45]⁺.

Loss of nitrogen dioxide (-•NO₂): A prominent peak at m/z 151, [M-46]⁺, is highly characteristic of nitroaromatic compounds.

Ortho-effect driven fragmentation: The proximity of the hydroxyl and carboxyl groups can lead to the elimination of water (H₂O) from the molecular ion, yielding a peak at m/z 179, [M-18]⁺. A subsequent loss of carbon monoxide (CO) is also possible.

The fragmentation of a related compound, methyl 2-hydroxybenzoate, shows a dominant base peak from the loss of the methoxy (B1213986) group, highlighting the influence of the ortho-hydroxy group on fragmentation. docbrown.info For the title compound, complex rearrangements and sequential losses involving the various functional groups would generate a detailed fragmentation pattern useful for unambiguous identification. nih.gov

Table 1: Predicted Key EI-MS Fragmentation Ions for this compound

| m/z | Proposed Ion Formula | Proposed Fragmentation Pathway |

|---|---|---|

| 197 | [C₈H₇NO₅]⁺ | Molecular Ion [M]⁺ |

| 180 | [C₈H₆NO₄]⁺ | [M - •OH]⁺ |

| 167 | [C₈H₇O₄]⁺ | [M - •NO]⁺ |

| 152 | [C₇H₆NO₃]⁺ | [M - •COOH]⁺ |

| 151 | [C₈H₇O₃]⁺ | [M - •NO₂]⁺ |

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions with minimal fragmentation. It is particularly well-suited for analyzing polar and thermally labile compounds like this compound.

In negative ion mode , which is highly effective for acidic compounds, the most prominent ion would be the deprotonated molecule at m/z 196, corresponding to the [M-H]⁻ species. researchgate.netvu.edu.au This is due to the facile loss of the acidic carboxylic proton.

In positive ion mode , the protonated molecule [M+H]⁺ would be observed at m/z 198. Adduct formation with cations present in the mobile phase or solvent is also common. For instance, sodium [M+Na]⁺ and potassium [M+K]⁺ adducts may be detected at m/z 210 and m/z 226, respectively. Studies on other benzoic acid derivatives have shown that solution characteristics and gas-phase basicity can influence the formation of various adduct ions, including sodium-bridged dimers such as [2M-2H+Na]⁻ in negative mode. nih.gov

Table 2: Expected Ions in ESI-MS for this compound

| Ionization Mode | m/z | Proposed Ion Formula |

|---|---|---|

| Negative | 196 | [M - H]⁻ |

| Positive | 198 | [M + H]⁺ |

| Positive | 220 | [M + Na]⁺ |

| Positive | 236 | [M + K]⁺ |

Electronic Absorption and Emission Spectroscopy of this compound

The electronic absorption (UV-Vis) spectrum of this compound is governed by the electronic transitions within its substituted aromatic system. The benzene ring contains multiple chromophores and auxochromes: the carboxyl (-COOH) and nitro (-NO₂) groups act as electron-withdrawing groups, while the hydroxyl (-OH) and methyl (-CH₃) groups are electron-donating.

The combined effect of these substituents on the benzene π-electron system results in characteristic absorption bands. The spectrum is expected to show intense absorption bands corresponding to π → π* transitions, which are typical for aromatic systems. The presence of the nitro and hydroxyl groups, which also have non-bonding electrons, can give rise to n → π* transitions, although these are often weaker and may be obscured by the more intense π → π* bands. Theoretical and experimental studies on similar molecules, such as 2-nitro-2'-hydroxy-5'-methylazobenzene, confirm that the electronic spectra are complex and sensitive to the molecular structure and solvent environment. researchgate.netfinechem-mirea.rufinechem-mirea.ru The specific positions and intensities of the absorption maxima (λ_max) would be influenced by solvent polarity.

Regarding emission spectroscopy, many aromatic nitro compounds exhibit very weak fluorescence or are non-fluorescent at room temperature. The electron-withdrawing nitro group often promotes efficient intersystem crossing from the singlet excited state to the triplet state, followed by non-radiative decay to the ground state, thus quenching fluorescence. Therefore, this compound is not expected to be a strong fluorophore.

X-ray Crystallography for Solid-State Structure Determination of this compound and its Complexes

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not detailed in the provided search results, analysis of closely related compounds such as methyl 4-hydroxy-3-nitrobenzoate and methyl 2-hydroxy-3-nitrobenzoate offers significant insights into the expected structural features. nih.govmdpi.comresearchgate.net

The crystal packing of this compound is anticipated to be dominated by a network of strong and weak intermolecular interactions.

Hydrogen Bonding: The primary interaction is expected to be the formation of hydrogen-bonded dimers via the carboxylic acid groups, a common and robust supramolecular synthon in benzoic acid derivatives. nih.gov Additionally, the hydroxyl and nitro groups are potent hydrogen bond donors and acceptors, respectively. This would lead to an extensive network of intermolecular O—H···O hydrogen bonds, linking the molecules into sheets or more complex three-dimensional architectures. mdpi.com Weak C—H···O interactions, involving aromatic or methyl C-H donors and oxygen acceptors from the nitro or carboxyl groups, are also expected to play a role in stabilizing the crystal lattice. nih.gov

The crystal structure of methyl 4-hydroxy-3-nitrobenzoate, for example, is stabilized by an extensive set of twelve hydrogen bonds and two π-stacking interactions, which link the molecules into infinite stacked sheets. mdpi.comresearchgate.net

Table 3: Typical Intermolecular Interactions in Nitro-substituted Hydroxybenzoic Acid Analogs

| Interaction Type | Donor-Acceptor | Typical Distance / Geometry | Reference |

|---|---|---|---|

| Hydrogen Bond | O—H···O (Carboxylic Acid Dimer) | O···O distance ~2.6 Å | nih.gov |

| Hydrogen Bond | O—H···O (Hydroxy to Nitro/Carbonyl) | Variable, strong interaction | mdpi.com |

| Hydrogen Bond | C—H···O | Weak, stabilizing interaction | nih.gov |

| π-π Stacking | Aromatic Ring ··· Aromatic Ring | Centroid-centroid distance 3.6 - 3.9 Å | mdpi.comnih.gov |

In the crystalline state, the conformation of this compound is expected to be largely planar. Analysis of analogous structures shows that the substituent groups (carboxyl and nitro) lie close to the plane of the benzene ring. nih.govresearchgate.net For example, in methyl 4-hydroxy-3-nitrobenzoate, the dihedral angles between the benzene ring plane and the nitro and methyl ester groups are small, typically around 6° and 10°, respectively. mdpi.com

This planarity is often enforced by a strong intramolecular O—H···O hydrogen bond between the ortho-hydroxyl group and an oxygen atom of the adjacent carboxylic acid group. nih.gov This interaction creates a stable six-membered ring system, which restricts the rotation of the substituent groups and favors a planar conformation. While the molecule itself is relatively rigid, some compounds with similar functionalities can exhibit conformational polymorphism, where different crystal packing arrangements arise from subtle variations in torsion angles. nih.govnih.gov

Computational and Theoretical Studies of 2 Hydroxy 5 Methyl 3 Nitrobenzoic Acid and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry of 2-Hydroxy-5-methyl-3-nitrobenzoic Acid

Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound. These methods are used to determine the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure).

Density Functional Theory (DFT) has become a primary method for studying substituted benzoic acids due to its favorable balance of accuracy and computational cost. DFT calculations focus on the electron density to determine the energy and properties of a molecule. The choice of the functional and the basis set is crucial for obtaining reliable results.

Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly used for such organic molecules as they provide a good description of molecular geometries and vibrational frequencies. researchgate.netniscpr.res.in The selection of a basis set, which is a set of mathematical functions used to build the molecular orbitals, is equally important. Pople-style basis sets, such as 6-311++G(d,p), are frequently employed. researchgate.netfinechem-mirea.ruresearchgate.net The "++" indicates the addition of diffuse functions to describe weakly bound electrons, while "(d,p)" signifies the inclusion of polarization functions to allow for more flexibility in the orbital shapes. These additions are important for accurately modeling systems with heteroatoms and potential hydrogen bonding, like this compound.

| Method | Functional | Basis Set | Typical Application |

|---|---|---|---|

| DFT | B3LYP | 6-311G(d) | Geometry Optimization |

| DFT | B3LYP | 6-311++G(d,p) | Vibrational Frequencies, Electronic Properties |

| DFT | M06-2X | cc-pVTZ | Excited States, Non-covalent Interactions |

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide valuable benchmark data. For instance, Hartree-Fock has been used as a comparative method alongside DFT to investigate the molecular structure of related nitro-substituted aromatic compounds. researchgate.netniscpr.res.in High-level ab initio calculations, such as G4 theory, can be employed to achieve very high accuracy for thermodynamic properties like heats of formation.

Computational Vibrational Analysis and Spectroscopic Prediction

Computational methods are extensively used to predict the vibrational spectra (Infrared and Raman) of molecules. researchgate.netniscpr.res.in By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. This predicted spectrum is an invaluable tool for interpreting and assigning the vibrational modes observed in experimental FT-IR and FT-Raman spectra.

The process involves first optimizing the molecular geometry to find the lowest energy structure. Then, the vibrational frequencies are calculated at this minimum. Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.netscirp.org The Potential Energy Distribution (PED) analysis is also performed to characterize the nature of each vibrational mode, i.e., to determine the contribution of different internal coordinates (like bond stretching or angle bending) to each vibration. mdpi.com

| Vibrational Mode | Typical Experimental Frequency (cm⁻¹) | Typical Calculated (Scaled) Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| O-H stretch (Carboxylic Acid) | ~3000 (broad) | ~3050 | Stretching of the carboxylic acid hydroxyl group |

| O-H stretch (Phenolic) | ~3400 | ~3450 | Stretching of the phenolic hydroxyl group |

| C=O stretch (Carboxylic Acid) | ~1700 | ~1710 | Stretching of the carbonyl group |

| NO₂ asymmetric stretch | ~1530 | ~1540 | Asymmetric stretching of the nitro group |

| NO₂ symmetric stretch | ~1350 | ~1360 | Symmetric stretching of the nitro group |

Conformational Landscape Exploration via Molecular Modeling

The presence of rotatable single bonds (C-C, C-O, C-N) in this compound gives rise to different spatial arrangements known as conformations. The carboxylic acid, nitro, and hydroxyl groups can all rotate relative to the benzene (B151609) ring. Molecular modeling techniques are used to explore this conformational landscape and identify the most stable conformers.

This is typically done by performing a potential energy surface (PES) scan, where the total energy of the molecule is calculated as a function of the dihedral angles of the rotatable bonds. This process helps to locate the energy minima corresponding to stable conformers and the energy barriers (transition states) that separate them. Intramolecular hydrogen bonding, for example between the hydroxyl group and the carboxylic acid oxygen, or between the hydroxyl group and the nitro group, can significantly influence the relative stability of different conformers.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Theoretical calculations are also employed to predict Nuclear Magnetic Resonance (NMR) parameters. The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. dergipark.org.tr These calculations are performed on the optimized geometry of the molecule.

The computed isotropic shielding values are then converted to chemical shifts by referencing them to a standard compound, typically Tetramethylsilane (TMS). A linear correlation between the experimental and theoretical chemical shifts is often observed, which can be used to validate the accuracy of the computational model. dergipark.org.tr Such predictions are highly useful for assigning signals in complex experimental ¹H and ¹³C NMR spectra and can help in confirming the structure of the molecule.

Investigation of Tautomerism and Isomerism in this compound Systems

Computational studies are crucial for investigating the relative stabilities of different tautomers and isomers. For this compound, several possibilities exist:

Tautomerism: Prototropic tautomerism could occur, involving the transfer of a proton. For instance, a proton could transfer from the carboxylic acid group to the nitro group, forming an aci-nitro tautomer, although this is generally a high-energy species. The relative energies of different tautomers can be calculated to predict their equilibrium populations. mdpi.com

Isomerism: Rotational isomerism (conformational isomerism) is significant, as discussed in section 5.3. The orientation of the -COOH, -OH, and -NO₂ groups relative to the ring and to each other defines different rotational isomers. DFT calculations can determine the most energetically favorable isomer. For example, studies on related azobenzene derivatives have shown that cis and trans isomers can have significantly different stabilities and electronic properties, with intramolecular hydrogen bonds playing a key role. researchgate.netfinechem-mirea.runih.gov In this compound, the formation of an intramolecular hydrogen bond between the hydroxyl and carboxylic acid groups is expected to be a major factor stabilizing a particular planar conformer.

Nonlinear Optical (NLO) Properties: Theoretical Predictions and Experimental Correlations

Comprehensive searches of scientific literature did not yield specific theoretical or experimental studies focused on the nonlinear optical (NLO) properties of this compound. While computational methods such as Density Functional Theory (DFT) are commonly employed to predict NLO properties like first-order hyperpolarizability for organic molecules, no such calculations dedicated to this particular compound were found in the available literature.

Similarly, there is a lack of experimental data to correlate with any theoretical predictions. Research into the NLO properties of related nitrobenzoic acid derivatives exists, but a direct application of those findings to this compound would be speculative without specific computational models or experimental validation for this exact molecule. Therefore, a detailed analysis of its NLO behavior, including theoretical predictions and experimental correlations, cannot be provided at this time.

Molecular Dynamics Simulations and Intermolecular Interactions

There is a notable absence of specific molecular dynamics (MD) simulation studies for this compound in the surveyed scientific literature. MD simulations are powerful tools for investigating the dynamic behavior of molecules and their interactions with their environment, such as solvents or biological macromolecules. However, it appears that this specific compound has not been the subject of such detailed computational analysis.

While crystallographic studies of related compounds have provided insights into the types of intermolecular interactions that can occur, such as hydrogen bonding and π-stacking, a dedicated analysis of these interactions for this compound through molecular dynamics is not available. Such simulations would be valuable for understanding its behavior in different phases and its potential interactions in a biological context, but the necessary research has not been published in the accessible literature.

Applications in Organic Synthesis and Materials Science

2-Hydroxy-5-methyl-3-nitrobenzoic Acid as a Versatile Building Block in Complex Molecule Synthesis

This compound serves as a valuable and versatile building block in the synthesis of complex organic molecules. Its utility stems from the presence of multiple functional groups—a carboxylic acid, a hydroxyl group, and a nitro group—attached to a central benzene (B151609) ring. These groups can be selectively modified or used to direct reactions, allowing for the construction of intricate molecular architectures.

The carboxylic acid and hydroxyl groups can participate in esterification and etherification reactions, respectively, enabling the linkage of the benzoic acid core to other molecular fragments. The nitro group can be readily reduced to an amino group, which can then undergo a wide range of transformations, such as diazotization followed by coupling reactions, or amide bond formation. This versatility makes it an important intermediate in the synthesis of various compounds.

An example of its application is in the synthesis of heterocyclic compounds. The strategic placement of the functional groups allows for intramolecular cyclization reactions to form fused ring systems. For instance, after reduction of the nitro group to an amine, condensation reactions with other reagents can lead to the formation of benzoxazoles or other heterocyclic scaffolds.

Precursor for Advanced Organic Intermediates and Fine Chemicals

This compound is a key precursor for a variety of advanced organic intermediates and fine chemicals. The chemical reactivity of its functional groups allows for its conversion into numerous derivatives that are themselves important in further synthetic pathways.

One of the most common transformations is the reduction of the nitro group to an amine, yielding 3-amino-2-hydroxy-5-methylbenzoic acid. This amino derivative is a crucial intermediate for the synthesis of substituted anilines and phenols, which are used in the production of pharmaceuticals and other specialty chemicals. Furthermore, the carboxylic acid group can be converted to an ester, such as methyl 2-hydroxy-5-methyl-3-nitrobenzoate, which can offer different solubility and reactivity profiles for subsequent reactions. bldpharm.com

The following table summarizes some of the key organic intermediates that can be synthesized from this compound and their potential applications.

| Precursor Compound | Derived Intermediate | Potential Applications |

| This compound | 3-Amino-2-hydroxy-5-methylbenzoic acid | Synthesis of pharmaceuticals, dyes, and substituted phenols |

| This compound | Methyl 2-hydroxy-5-methyl-3-nitrobenzoate | Intermediate in multi-step organic synthesis |

| This compound | 2-Hydroxy-5-methyl-3-nitrobenzaldehyde | Building block for Schiff bases and heterocyclic compounds |

Applications in Advanced Materials Chemistry and Dyes

The structural features of this compound make it a useful component in the field of advanced materials chemistry and in the synthesis of dyes. The aromatic ring system, along with its reactive functional groups, allows for its incorporation into larger molecular structures with specific electronic and optical properties.

In the synthesis of dyes, the amino derivative of this compound can be diazotized and coupled with various aromatic compounds (coupling components) to produce a range of azo dyes. The color of these dyes can be tuned by the choice of the coupling partner. The hydroxyl and carboxylic acid groups can also serve as anchoring points for binding the dye to fabrics or other materials.

In materials science, this compound and its derivatives can be used as monomers or building blocks for polymers with specialized functions. For example, polyesters or polyamides incorporating this moiety could exhibit enhanced thermal stability or specific light-absorbing properties. The nitro group, being strongly electron-withdrawing, can influence the electronic properties of such materials. For instance, 2-nitro-2'-hydroxy-5'-methylazobenzene, a related azo compound, is a precursor for photostabilizers used in polymers like polystyrene and polyethylene. researchgate.net

Design and Synthesis of Novel Chemical Scaffolds for Diverse Applications

The core structure of this compound provides a robust platform for the design and synthesis of novel chemical scaffolds. These scaffolds can serve as the foundation for developing new compounds with a wide range of applications, including in medicinal chemistry and materials science.

By leveraging the reactivity of the existing functional groups, chemists can introduce new ring systems or functional moieties. For example, intramolecular reactions can lead to the formation of tricyclic systems. The reduction of the nitro group and subsequent reactions can be used to build heterocyclic rings, such as benzotriazoles, which are known to have various biological activities and are used as UV stabilizers. researchgate.net

The versatility of this starting material allows for the creation of libraries of related compounds, which can then be screened for desired properties. The ability to systematically modify the structure by altering the substituents on the aromatic ring or by transforming the functional groups makes it a powerful tool in combinatorial chemistry and drug discovery.

Role in Agrochemical Research and Development

In the field of agrochemical research, this compound and its derivatives are investigated as potential starting materials for the synthesis of new pesticides, including herbicides, insecticides, and fungicides. The specific arrangement of functional groups on the benzene ring can be a key factor in the biological activity of the final products.

For instance, the benzoic acid moiety is a common feature in certain classes of herbicides. By modifying the substituents on the ring, researchers can fine-tune the efficacy and selectivity of these compounds. The nitro group can also contribute to the biological activity or serve as a handle for further chemical modifications.

The table below illustrates some hypothetical agrochemical candidates that could be derived from this compound.

| Derivative of this compound | Potential Agrochemical Class | Mode of Action (Hypothetical) |

| Ester derivatives | Herbicide | Plant growth regulator |

| Amide derivatives | Fungicide | Inhibition of fungal enzymes |

| Heterocyclic derivatives | Insecticide | Nervous system disruption |

Environmental Chemical Studies

Formation of 2-Hydroxy-5-methyl-3-nitrobenzoic Acid as Byproducts in Environmental Oxidation Processes

This compound can be formed as a byproduct in various environmental oxidation processes, particularly from the atmospheric and aqueous oxidation of substituted aromatic compounds like nitrocresols. Nitrocresols are released into the environment from sources such as biomass burning and industrial activities. nih.gov Once in the environment, these precursor compounds can undergo oxidation reactions initiated by sunlight (photooxidation) or by potent oxidizing agents like ozone (O₃) and hydroxyl radicals (•OH). nih.govnoaa.gov

The formation of this compound is hypothesized to occur through the oxidation of a precursor such as 3-methyl-5-nitrophenol. The reaction mechanism likely involves the introduction of a hydroxyl group and the oxidation of the methyl group to a carboxylic acid on the aromatic ring. While direct experimental evidence for the formation of this specific isomer is limited in the reviewed literature, the oxidation of cresols and nitrotoluenes is known to produce a variety of oxygenated and nitrated aromatic acids. nih.govacs.org For instance, the ozonation of p-cresol (B1678582) has been shown to yield various aromatic intermediates and carboxylic acids through electrophilic aromatic substitution and radical reactions. cdc.govdoi.org Similarly, Fenton oxidation of cresols leads to their degradation into lower molecular weight aliphatic acids, with intermediate aromatic products likely being formed. nih.gov

The following table summarizes potential precursors and the environmental oxidation processes that could lead to the formation of this compound.

| Potential Precursor Compound | Environmental Oxidation Process | Key Oxidizing Species | Plausible Reaction Steps |

|---|---|---|---|

| 3-Methyl-5-nitrophenol | Atmospheric Photooxidation | Hydroxyl Radical (•OH) | Hydroxylation of the aromatic ring; Oxidation of the methyl group to a carboxylic acid. |

| m-Cresol | Aqueous Phase Ozonation in the presence of NOx | Ozone (O₃), Nitrate (B79036) Radical (NO₃•) | Nitration of the aromatic ring followed by hydroxylation and oxidation of the methyl group. |

| 3-Nitrotoluene | Advanced Oxidation Processes (e.g., Fenton reaction) | Hydroxyl Radical (•OH) | Hydroxylation and subsequent carboxylation of the aromatic ring. |

Environmental Degradation Mechanisms and Transformation Pathways

The environmental persistence of this compound is determined by its susceptibility to various degradation processes. The primary mechanisms for the breakdown of nitroaromatic compounds in the environment are microbial degradation and photodegradation.

Microbial Degradation: Microorganisms, including bacteria and fungi, have evolved diverse metabolic pathways to degrade nitroaromatic compounds. nih.govnih.govresearchgate.net For this compound, a plausible biodegradation pathway can be inferred from studies on similar molecules, such as other nitrobenzoic acid isomers. nih.govnih.gov

A likely initial step in the aerobic bacterial degradation is the reduction of the nitro group (-NO₂) to a hydroxylamino group (-NHOH) and subsequently to an amino group (-NH₂). nih.gov Alternatively, dioxygenase enzymes can introduce two hydroxyl groups onto the aromatic ring, leading to the formation of a substituted catechol. This is a common strategy for the degradation of aromatic compounds, as it prepares the ring for cleavage. nih.govjmicrobiol.or.kr Following ring cleavage, the resulting aliphatic intermediates are further metabolized through central metabolic pathways, ultimately leading to mineralization (conversion to CO₂, H₂O, and mineral salts). jmicrobiol.or.kr

Fungi, particularly white-rot fungi, are also known to degrade a wide range of nitroaromatic compounds through the action of their nonspecific extracellular ligninolytic enzymes. nih.govnih.gov

Photodegradation: Photodegradation, or the breakdown of compounds by light, is another significant environmental fate process for nitroaromatic compounds. noaa.gov The presence of both a hydroxyl and a nitro group on the aromatic ring of this compound suggests that it will absorb sunlight, particularly in the UV-A and UV-B regions. This absorption of light energy can lead to the excitation of the molecule and subsequent chemical reactions, such as the cleavage of the nitro group or the breakdown of the aromatic ring. The rate and extent of photodegradation can be influenced by environmental factors such as the intensity of sunlight, the presence of photosensitizing agents (e.g., dissolved organic matter), and the pH of the water.

Based on the degradation of analogous compounds, a proposed degradation pathway for this compound is presented below:

| Degradation Process | Proposed Initial Step | Key Intermediates | Potential End Products |

|---|---|---|---|

| Aerobic Bacterial Degradation | Reduction of the nitro group or Dioxygenation of the aromatic ring | 2-Amino-5-methyl-3-hydroxybenzoic acid; Substituted catechols | Carbon dioxide, Water, Nitrate |

| Anaerobic Bacterial Degradation | Reduction of the nitro group to an amino group | 2-Amino-5-methyl-3-hydroxybenzoic acid | Further breakdown to smaller organic acids |

| Fungal Degradation | Extracellular enzyme-mediated oxidation | Various oxidized aromatic and aliphatic intermediates | Carbon dioxide, Water |

| Photodegradation | Photolysis of the nitro group or ring cleavage | Phenolic and acidic fragments | Smaller organic acids, Carbon dioxide |

Analytical Methodologies for Environmental Monitoring and Detection

The accurate detection and quantification of this compound in environmental samples such as water, soil, and air are crucial for assessing its environmental occurrence and fate. Due to its polar nature and the complexity of environmental matrices, sophisticated analytical techniques are typically required. cdc.govenv.go.jp

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a common and effective method for the analysis of nitrobenzoic acid isomers. doi.orgnih.govresearchgate.netthermofisher.com Reversed-phase HPLC, using a C18 column, is often employed for the separation of these polar compounds. The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an acidic aqueous buffer to ensure the protonation of the carboxylic acid group and improve chromatographic retention and peak shape. doi.orgresearchgate.netthermofisher.com

For more sensitive and selective detection, especially at trace concentrations, HPLC can be coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS). researchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of nitroaromatic compounds. However, due to the low volatility of this compound, a derivatization step is necessary prior to GC analysis. colostate.eduresearch-solution.comgcms.czresearchgate.net Silylation or alkylation are common derivatization techniques that convert the polar hydroxyl and carboxylic acid groups into less polar and more volatile derivatives. colostate.eduresearch-solution.comgcms.czresearchgate.net

Sample preparation is a critical step in the analytical workflow and often involves solid-phase extraction (SPE) to isolate and concentrate the analyte from the environmental matrix and remove potential interferences. amecj.comnih.gov

The following table summarizes the key analytical methodologies for the detection of this compound and related compounds in environmental samples.

| Analytical Technique | Principle | Sample Preparation | Typical Detection System | Advantages | Limitations |

|---|---|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity using a liquid mobile phase and a solid stationary phase. | Filtration; Solid-Phase Extraction (SPE) | Ultraviolet (UV) Detector; Diode Array Detector (DAD) | Suitable for polar and non-volatile compounds; Good reproducibility. doi.orgresearchgate.netthermofisher.com | Moderate sensitivity with UV detection. doi.org |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation by HPLC followed by mass-based detection for high selectivity and sensitivity. | Filtration; Solid-Phase Extraction (SPE) | Tandem Mass Spectrometer (MS/MS) | High sensitivity and selectivity; Structural confirmation. researchgate.net | Higher instrument cost and complexity. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Solvent extraction; Derivatization (e.g., silylation, alkylation) | Mass Spectrometer (MS) | High resolution and sensitivity; Extensive spectral libraries for identification. cdc.gov | Requires derivatization for polar analytes; Potential for thermal degradation. colostate.eduresearch-solution.comgcms.czresearchgate.net |

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Routes

Future synthetic research is expected to pivot towards greener and more efficient methodologies for producing 2-Hydroxy-5-methyl-3-nitrobenzoic acid and its derivatives. Traditional nitration reactions often rely on harsh conditions, such as the use of mixed nitric and sulfuric acids, which generate significant waste. researchgate.netgoogle.com Modern approaches aim to mitigate these environmental concerns.

One promising direction is the adoption of biomimetic catalysts, such as substituted iron porphyrins, for aerobic oxidation of precursors, a method that has been explored for other nitrobenzoic acids. researchgate.net Another sustainable approach involves the use of milder nitrating systems, like HNO₃/Acetic Anhydride (B1165640), which has been shown to be an environmentally friendly process for the synthesis of related compounds like 5-methyl-2-nitrobenzoic acid. researchgate.netresearchgate.net The development of continuous flow processes using microreactors also offers enhanced safety, yield, and selectivity for nitration reactions, as demonstrated in the synthesis of 2-Hydroxy-5-nitrobenzoic acid. nbinno.com Furthermore, exploring catalysts like CuO/Al₂O₃ with hydrogen peroxide as an oxidant presents a high-efficiency, energy-saving, and environmentally conscious alternative for producing substituted nitrobenzoic acids. asianpubs.org

Table 1: Comparison of Synthetic Methodologies for Nitrobenzoic Acids

| Method | Reagents/Catalysts | Advantages | Disadvantages | Relevant Compounds |

| Conventional Nitration | HNO₃ / H₂SO₄ | Well-established, high yield | Harsh conditions, acidic waste | Salicylic (B10762653) Acid, 3-methylbenzoic acid researchgate.netresearchgate.net |

| Green Nitration | HNO₃ / Acetic Anhydride | Environmentally friendly, high selectivity | May require specific catalysts | Methyl 3-methylbenzoate (B1238549) researchgate.net |

| Biomimetic Oxidation | Substituted Iron Porphyrins, O₂ | Green, mild conditions | Catalyst complexity | o-Nitrotoluene researchgate.net |

| Continuous Flow | Tubular Microreactor | High yield, safety, selectivity | Initial setup cost | Salicylic Acid nbinno.com |

| Catalytic Oxidation | H₂O₂, CuO/Al₂O₃ | High efficiency, recyclable reactants | Requires catalyst synthesis | 2-nitro-4-methylsulfonyl toluene (B28343) asianpubs.org |

Exploration of Undiscovered Chemical Reactivity and Catalysis

The multifunctionality of this compound—possessing carboxylic acid, hydroxyl, nitro, and methyl groups—suggests a rich and largely unexplored reactive landscape. Future research will likely focus on the selective transformation of these functional groups. For instance, the catalytic reduction of the nitro group is a key reaction, which could yield the corresponding aminobenzoic acid, an important building block in pharmaceuticals. wikipedia.org Studies on related nitrobenzoic acids have shown that this reduction can be achieved with high chemoselectivity using catalysts like palladium on charcoal (Pd/C) or various rhodium complexes, preserving the carboxylic acid function. researchgate.netgoogle.comosti.gov

The compound itself, or its metal complexes, could also serve as a catalyst. The combination of a Lewis acidic site (from a coordinated metal) and a Brønsted acidic proton (from the carboxylic or hydroxyl group) could enable cooperative catalysis for various organic transformations. The electron-withdrawing nitro group enhances the acidity of the carboxylic and phenolic protons, which could be tuned for specific catalytic applications. guidechem.com

Integration of Advanced Computational Methodologies for In-depth Understanding

Advanced computational methods, particularly Density Functional Theory (DFT), are poised to provide profound insights into the electronic structure, reactivity, and spectroscopic properties of this compound. DFT calculations can be employed to predict optimized molecular geometries, vibrational frequencies (FTIR and Raman), and electronic properties such as HOMO-LUMO energy gaps. nih.govnih.govresearchgate.net Such studies have been performed on structurally related molecules like 4-methyl-3-nitrobenzoic acid and 2-nitro-2'-hydroxy-5'-methylazobenzene, demonstrating the power of these methods to correlate theoretical data with experimental results. researchgate.netfinechem-mirea.ruresearchgate.net

Computational tools can also elucidate the effects of the substituents on the molecule's properties. For example, the interplay between the electron-donating methyl and hydroxyl groups and the electron-withdrawing nitro and carboxyl groups can be quantified in terms of atomic charges, molecular electrostatic potential (MEP), and reactivity descriptors. nih.govpsu.edu This understanding is crucial for predicting reaction pathways, designing derivatives with tailored properties, and interpreting complex spectroscopic data. ucl.ac.ukacs.org Machine learning algorithms combined with quantum chemical calculations are also emerging as a powerful tool to predict chemical properties, such as Hammett's constants, for new substituted benzoic acids. acs.org

Table 2: Potential Applications of Computational Chemistry

| Computational Method | Predicted Property | Significance |

| Density Functional Theory (DFT) | Optimized geometry, vibrational spectra (IR/Raman) | Correlates with experimental structural and spectroscopic data. researchgate.net |

| DFT / TD-DFT | HOMO-LUMO gap, UV-Vis absorption spectra | Predicts electronic transitions and reactivity. nih.gov |

| Molecular Electrostatic Potential (MEP) | Electrophilic and nucleophilic sites | Identifies regions of the molecule likely to engage in chemical reactions. nih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | Bond properties, atomic charges | Provides detailed insight into the electronic structure and substituent effects. psu.edu |

| Machine Learning (ML) | Hammett's constants, pKa | Predicts reactivity and acidity for novel derivatives. acs.org |

Supramolecular Chemistry and Host-Guest Interactions

The functional groups on this compound make it an excellent candidate for constructing complex supramolecular assemblies. The carboxylic acid group can form robust hydrogen-bonded dimers, a common motif in benzoic acid derivatives. The hydroxyl and nitro groups provide additional sites for hydrogen bonding, while the aromatic ring can participate in π-π stacking interactions. These non-covalent interactions are fundamental to crystal engineering and the design of materials with specific solid-state properties. acs.org

Future research could explore the use of this molecule as a "guest" in host-guest chemistry. Macrocyclic hosts like cyclodextrins, calixarenes, and cucurbiturils are known to encapsulate guest molecules, altering their solubility, stability, and reactivity. nih.govthno.org The specific size, shape, and electronic properties of this compound could lead to selective binding with particular hosts, opening avenues for applications in drug delivery, sensing, and molecular machines. The formation of ionic cocrystals, where the acid protonates a basic molecule to form a salt that then co-crystallizes with a neutral guest, is another promising area of exploration. acs.org

Design of Chemical Biology Probes and Mechanistic Studies

The intersection of chemistry and biology offers exciting future prospects for this compound. Derivatives of salicylic acid, the parent structure, are known for their biological activities. nih.gov The introduction of a nitro group can confer new properties; for example, 5-Nitrosalicylic acid is used in the synthesis of anti-inflammatory agents. fengchengroup.com This suggests that the title compound could serve as a scaffold for developing new therapeutic agents.

A key area of future research will be its interaction with biological macromolecules like proteins. researchgate.net The compound's functional groups can engage in various non-covalent interactions (hydrogen bonds, ionic interactions, hydrophobic interactions) with amino acid residues at a protein's binding site. h-its.orgresearchgate.netnih.gov By attaching a fluorescent tag or a reactive group, derivatives of this compound could be designed as chemical probes to study enzyme mechanisms, map protein-protein interactions, or identify new drug targets. Mechanistic studies would focus on understanding the specific chemical interactions that drive the binding and biological effect of these molecules.

Q & A

Q. What are the recommended synthetic pathways for 2-hydroxy-5-methyl-3-nitrobenzoic acid, and how can purity be optimized?

A common approach involves nitration of a methyl-substituted salicylic acid precursor under controlled conditions. For example, nitration of 2-hydroxy-5-methylbenzoic acid using mixed sulfuric/nitric acid at low temperatures (0–5°C) can yield the nitro derivative. Purification typically employs recrystallization from ethanol/water mixtures, monitored by HPLC or TLC to confirm purity (>95%) .

Q. How can structural characterization of this compound be reliably performed?

Combine spectroscopic and crystallographic methods:

- X-ray diffraction (XRD): Use SHELXL for refinement of crystallographic data to resolve bond lengths and angles .

- Spectroscopy: Assign functional groups via FT-IR (e.g., nitro stretch at ~1520 cm⁻¹, hydroxyl at ~3200 cm⁻¹) and confirm aromatic substitution patterns using ¹H/¹³C NMR (e.g., meta-nitro proton splitting) .

Q. What solvents and conditions are suitable for storing this compound?

Store in amber vials at 4°C under inert gas (e.g., argon) to prevent photodegradation and oxidation. Use aprotic solvents like DMSO or DMF for dissolution, avoiding aqueous bases that may deprotonate the hydroxyl group and alter reactivity .

Advanced Research Questions

Q. How can synthetic yield be improved while minimizing byproducts like regioisomers?

Optimize nitration regioselectivity by:

- Introducing electron-withdrawing groups (e.g., acetyl) temporarily to direct nitration to the desired position.

- Screening alternative nitrating agents (e.g., acetyl nitrate) in non-polar solvents (e.g., dichloromethane) to reduce polysubstitution. Monitor reaction progress via LC-MS to terminate at optimal conversion .

Q. How should researchers resolve contradictions between computational and experimental spectral data?

Q. What strategies validate the compound’s role in metal-organic framework (MOF) synthesis or coordination chemistry?

Q. How can biological activity assays (e.g., antimicrobial) be designed for this compound?

- Microdilution assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth. Use resazurin dye for viability quantification.

- Structure-activity relationship (SAR): Compare with analogs (e.g., 5-nitro or 3-methoxy derivatives) to identify critical functional groups .

Q. What analytical methods quantify degradation products under varying pH and temperature?

Q. How can regioselectivity challenges in electrophilic substitution be addressed computationally?

Q. What protocols ensure accurate quantification in complex matrices (e.g., biological samples)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.